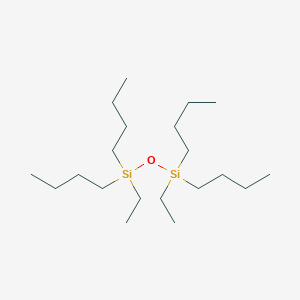
1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds. This compound is part of the broader class of disiloxanes, which are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane typically involves the hydrolysis of organosilicon precursors. One common method is the hydrolysis of chlorodimethylsilane, which produces the desired disiloxane compound along with hydrogen chloride (HCl) as a byproduct . The reaction conditions often require careful control of temperature and pH to ensure the stability of the Si-O-Si bonds and to prevent the formation of unwanted byproducts.
Industrial production methods may involve the use of specialized catalysts to enhance the efficiency of the reaction and to achieve higher yields. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s Si-H bonds are particularly reactive, making it a useful reducing agent in organic synthesis . Common reagents used in these reactions include strong bases and acids, which can facilitate the selective reduction of various organic functional groups.
Major products formed from these reactions often include higher molecular weight hydride-terminated polydimethylsiloxanes, which are valuable in the production of silicone polymers and resins .
Scientific Research Applications
1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane has a wide range of applications in scientific research. In chemistry, it is used as a monomer in the production of silicone polymers and resins . Its unique chemical properties make it a valuable precursor for the synthesis of other organosilicon compounds.
In biology and medicine, the compound’s ability to selectively reduce organic functional groups has been leveraged in the development of various pharmaceuticals and diagnostic agents. Its stability and reactivity also make it a useful reagent in non-aqueous polymer preparation and other laboratory applications .
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane involves the interaction of its Si-H bonds with various molecular targets. The compound’s weakly hydridic Si-H bonds allow for selective reduction of organic functional groups, which is facilitated by the relatively low electronegativity values of silicon and hydrogen . This selective reduction is crucial in many organic synthesis processes, particularly in the production of higher molecular weight hydride-terminated polydimethylsiloxanes.
Comparison with Similar Compounds
1,1,3,3-Tetrabutyl-1,3-diethyldisiloxane can be compared with other similar compounds, such as 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane and 1,1,3,3-Tetramethyldisiloxane . These compounds share similar structural features, including the presence of Si-O-Si bonds, but differ in their substituent groups and reactivity.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry and as a homogeneous catalyst.
1,1,3,3-Tetramethyldisiloxane: A versatile organosilane used in organic synthesis, particularly for its stability in neutral pH and high reactivity with strong bases.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical properties and reactivity patterns, making it suitable for specialized applications in various fields.
Properties
CAS No. |
88225-88-1 |
|---|---|
Molecular Formula |
C20H46OSi2 |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
dibutyl-[dibutyl(ethyl)silyl]oxy-ethylsilane |
InChI |
InChI=1S/C20H46OSi2/c1-7-13-17-22(11-5,18-14-8-2)21-23(12-6,19-15-9-3)20-16-10-4/h7-20H2,1-6H3 |
InChI Key |
MZIMSTWPIHDNER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CC)(CCCC)O[Si](CC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
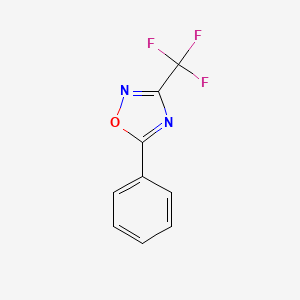
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
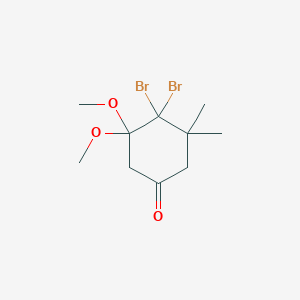
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
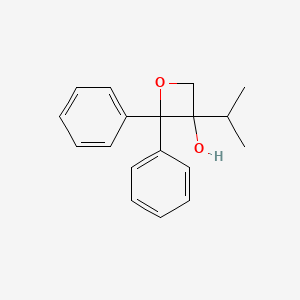
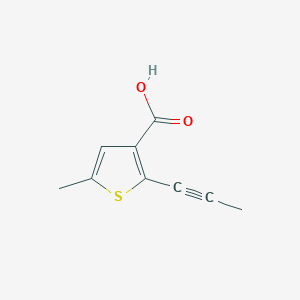
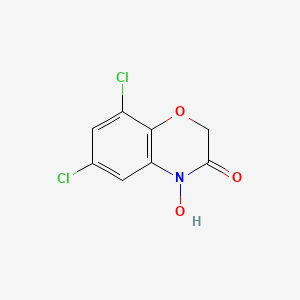
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
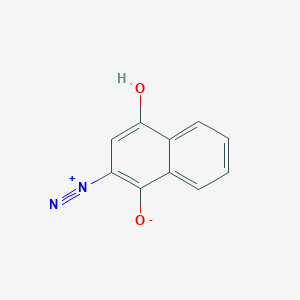
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
